Fddnp

Description

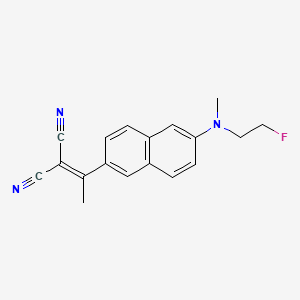

Structure

3D Structure

Properties

CAS No. |

590365-47-2 |

|---|---|

Molecular Formula |

C18H16FN3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

2-[1-[6-[2-fluoroethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile |

InChI |

InChI=1S/C18H16FN3/c1-13(17(11-20)12-21)14-3-4-16-10-18(22(2)8-7-19)6-5-15(16)9-14/h3-6,9-10H,7-8H2,1-2H3 |

InChI Key |

IAVCEBMLYVGBLA-UHFFFAOYSA-N |

SMILES |

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |

Canonical SMILES |

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCF |

Synonyms |

((18)F)FDDNP (18F)FDDNP 2-(1-(6-((2-((18)F)fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile 2-(1-(6-((2-fluoroethyl)(methyl)amino)-2-naphthyl)ethylidene)malononitrile |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of FDDNP in Tauopathy: A Technical Guide to its Mechanism of Action

For Immediate Release

Los Angeles, CA – October 30, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of [18F]FDDNP, a key imaging agent in the study of tauopathies such as Alzheimer's disease and Chronic Traumatic Encephalopathy (CTE). This whitepaper provides a granular look at the molecular interactions of this compound, detailing its binding characteristics, effects on tau pathology, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and novel signaling pathway diagrams.

[18F]this compound, or 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, is a PET (Positron Emission Tomography) tracer that has the unique ability to bind to both beta-amyloid plaques and tau neurofibrillary tangles, the two hallmark pathologies of Alzheimer's disease. Its utility extends to other tauopathies where amyloid-beta is less prominent, making it a valuable tool for in-vivo visualization of tau pathology.

Core Mechanism: Binding to Tau Aggregates

This compound's primary mechanism of action in tauopathy is its binding to the β-sheet structures characteristic of aggregated tau fibrils. This interaction allows for the visualization and quantification of tau pathology in the living brain using PET imaging. This compound exhibits a moderate binding affinity for tau fibrils, which, while also binding to amyloid-beta aggregates, allows for the detection of tau pathology in regions where it is the predominant pathological species.

Quantitative Binding Data

To provide a clear comparison of this compound's binding kinetics, the following table summarizes key quantitative data from in vitro binding assays.

| Ligand | Target | Dissociation Constant (KD) | Maximum Binding Capacity (Bmax) |

| [18F]this compound | K18ΔK280 tau fibrils | 37 nM | 2.1 pmol/nmol |

| [18F]this compound | Aβ42 fibrils | 5.5 nM | 0.28 pmol/nmol |

Downstream Cellular Effects and Signaling Pathways

While this compound is primarily utilized as an imaging agent, its binding to tau aggregates is hypothesized to have downstream cellular effects. The accumulation of hyperphosphorylated tau into neurofibrillary tangles disrupts normal neuronal function by impairing microtubule stability and axonal transport. Key kinases involved in tau hyperphosphorylation include Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (Cdk5).

Furthermore, the presence of extracellular tau aggregates can trigger neuroinflammatory responses through the activation of microglia, the resident immune cells of the brain. This activation can lead to the release of pro-inflammatory cytokines, further exacerbating neuronal damage. The binding of this compound to these aggregates may modulate these pathological processes, although the direct impact on these signaling pathways is an area of ongoing investigation.

Experimental Protocols

This guide provides detailed methodologies for key experiments cited in the study of this compound and tauopathy.

In Vitro Tau Aggregation Assay using Thioflavin T

This assay is used to monitor the aggregation of tau protein in the presence or absence of this compound.

Materials:

-

Recombinant tau protein (full-length or fragments)

-

Heparin (or other aggregation inducers)

-

Thioflavin T (ThT) solution

-

This compound (or vehicle control)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

-

Prepare a stock solution of recombinant tau protein in an appropriate buffer (e.g., PBS).

-

In a 96-well plate, combine the tau protein solution, heparin, and either this compound at various concentrations or a vehicle control.

-

Incubate the plate at 37°C with continuous shaking.

-

At specified time intervals, add Thioflavin T solution to each well.

-

Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the formation of β-sheet-rich tau aggregates.

[18F]this compound PET Imaging in a Tauopathy Mouse Model (rTg4510)

This protocol outlines the in vivo imaging of tau pathology in a commonly used transgenic mouse model.

Animal Model:

-

rTg4510 mice, which overexpress a mutant form of human tau (P301L) and develop age-dependent neurofibrillary tangles.

Imaging Procedure:

-

Anesthetize the rTg4510 mouse and place it in a stereotaxic frame within the PET scanner.

-

Administer [18F]this compound intravenously via a tail vein catheter.

-

Acquire dynamic PET scan data over a period of 60-90 minutes.

-

Reconstruct the PET images and co-register them with an anatomical MRI or CT scan for accurate localization of the signal.

-

Quantify the [18F]this compound uptake in various brain regions of interest, often expressed as Standardized Uptake Value Ratios (SUVR) with the cerebellum typically used as a reference region.

FDDNP for Imaging Neuroinflammation: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of [18F]FDDNP PET in Visualizing the Pathological Protein Aggregates Driving Neuroinflammation.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, characterized by the activation of microglia and astrocytes. While not a direct marker of glial activation, the positron emission tomography (PET) tracer 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile, or [18F]this compound, serves as a vital tool for imaging the upstream instigators of this inflammatory cascade: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. This guide provides a comprehensive technical overview of [18F]this compound, detailing its mechanism, quantitative data, experimental protocols, and its role in the context of neuroinflammation research. By visualizing the primary drivers of the inflammatory response, [18F]this compound PET allows for an indirect assessment of the neuroinflammatory landscape and provides a method to monitor the pathological state that immunomodulatory therapies aim to address.

Mechanism of Action and Rationale for Neuroinflammation Studies

[18F]this compound is a lipophilic molecule that readily crosses the blood-brain barrier. Its unique molecular structure allows it to bind to the β-sheet structures characteristic of both Aβ plaques and tau tangles. This dual-binding capability distinguishes it from other PET tracers that are specific to either Aβ (e.g., [11C]PiB, [18F]Florbetapir) or tau (e.g., [18F]Flortaucipir).

The relevance of [18F]this compound to neuroinflammation research is rooted in the amyloid cascade hypothesis. This hypothesis posits that the aggregation of Aβ is a primary event that triggers a cascade of downstream pathological processes, including tau hyperphosphorylation, synaptic dysfunction, and a robust neuroinflammatory response. Aggregated Aβ and tau are recognized by microglia and astrocytes as danger-associated molecular patterns (DAMPs), leading to their activation. This activation, in turn, initiates inflammatory signaling pathways, such as the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines and perpetuating a cycle of neurotoxicity.

Therefore, by quantifying the load and distribution of Aβ and tau pathology, [18F]this compound PET provides a direct measure of the primary stimulus for chronic neuroinflammation in proteinopathies like Alzheimer's disease (AD) and Chronic Traumatic Encephalopathy (CTE).

Quantitative Data Presentation

The binding characteristics of this compound to its primary targets have been quantified in vitro. These values are crucial for understanding the tracer's behavior and for the interpretation of PET imaging data.

| Target | Ligand | Binding Affinity (Kd or Ki) | Method |

| Amyloid-β (Aβ) Fibrils | [3H]this compound | Kd = 85.0 ± 2.1 nM | In vitro binding assay with synthetic Aβ(1-40) fibrils |

| Amyloid-β (Aβ) Fibrils | This compound | Ki = ~0.2 nM | Competitive binding assay with [18F]this compound |

| Amyloid-β (Aβ) Monomer | This compound | High Affinity (qualitative) | Molecular dynamics simulation |

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity; lower values indicate stronger binding.

In human PET studies, the primary quantitative outcome is the Distribution Volume Ratio (DVR), which reflects the density of this compound binding sites in a region of interest relative to a reference region with negligible specific binding, such as the cerebellum or subcortical white matter.

Experimental Protocols

Radiosynthesis of [18F]this compound

The automated synthesis of [18F]this compound is a well-established procedure, enabling reliable production for clinical and preclinical research. The following protocol is a summary of a common nucleophilic substitution method.

Precursor: Tosyloxy precursor 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs).

Methodology:

-

[18F]Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

[18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride solution is passed through a quaternary ammonium anion exchange (QMA) cartridge to trap the [18F]F-. The trapped fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The solvent is evaporated with a stream of nitrogen at an elevated temperature (e.g., 110°C) to remove water, a process often repeated with the addition of anhydrous acetonitrile to ensure an anhydrous environment crucial for the nucleophilic substitution.

-

Radiofluorination: The DDNPTs precursor (typically 1-2 mg) dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) is added to the dried K[18F]/K2.2.2 complex. The reaction mixture is heated (e.g., 110-130°C) for a set duration (e.g., 10 minutes) to facilitate the nucleophilic substitution of the tosylate group with [18F]fluoride.

-

Purification: The crude reaction mixture is diluted and purified

The Early Discovery and Development of FDDNP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[F-18]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) was a pioneering radiotracer in the field of neuroimaging, being the first positron emission tomography (PET) molecular imaging probe developed to visualize both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of tau protein in the living human brain.[1][2] Its development marked a significant milestone in the study of Alzheimer's disease (AD) and other neurodegenerative disorders, offering a window into the underlying pathology of these conditions.[3] This technical guide provides an in-depth overview of the early discovery and development of this compound, focusing on its synthesis, mechanism of action, and key preclinical and clinical findings.

Core Principles: Synthesis and Mechanism of Action

This compound's utility as an imaging agent stems from its ability to cross the blood-brain barrier and bind to the characteristic β-sheet structures found in both Aβ plaques and tau tangles.[4] This dual-binding capability, while offering a broad view of proteinopathy, also presented challenges in differentiating between the two pathologies.

Synthesis of this compound

The radiosynthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a precursor molecule. An automated synthesis procedure has been developed to ensure high yield and purity for clinical use.

Experimental Protocol: Automated Radiosynthesis of [18F]this compound

A high-yield and fully automated synthesis of [18F]this compound has been reported. The process involves the radiofluorination of the tosyloxy precursor, 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs), with K[18F]/Kryptofix 2.2.2. This method consistently yields chemically and radiochemically pure [18F]this compound with high radiochemical yields (40-60%) and specific activities ranging from 4 to 8 Ci/µmol at the end of synthesis, which takes approximately 90 minutes. Both remote, semi-automated and fully automated procedures have been described, allowing for the production of large quantities of the tracer for multiple PET experiments in a single day.

Mechanism of Action and Binding Properties

This compound's binding to amyloid and tau aggregates is attributed to its molecular structure, which allows it to intercalate within the β-sheet structures of these protein fibrils. In vitro binding studies have been conducted to quantify its affinity for both types of pathological proteins.

Quantitative Data: In Vitro Binding Affinities of this compound

| Target | Ligand | Kd (nM) | Bmax (pmol/nmol) | Reference |

| Aβ (1-40) fibrils | [3H]this compound | 85.0 ± 2.0 | - | [5] |

| Aβ42 | [18F]this compound | 5.5 | 0.28 | [4] |

| K18ΔK280 tau fibrils | [18F]this compound | 37 | 2.1 | [4] |

Preclinical Development

Preclinical studies involving cell cultures and animal models were crucial in establishing the initial safety and efficacy profile of this compound. These studies provided the foundational data necessary for advancing to human clinical trials.

In Vitro Autoradiography

Autoradiography on postmortem human brain tissue is a key technique to validate the binding of a radiotracer to its intended targets.

Experimental Protocol: In Vitro Autoradiography with [18F]this compound

-

Tissue Preparation: Human brain sections (typically 10-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls are used.

-

Incubation: The brain sections are incubated with a solution containing [18F]this compound at a specific concentration.

-

Washing: After incubation, the sections are washed in buffer solutions to remove unbound tracer.

-

Imaging: The sections are then apposed to a phosphor imaging plate or film to detect the radioactive signal.

-

Analysis: The resulting autoradiograms are analyzed to determine the density and distribution of this compound binding in different brain regions.

Animal Models

Transgenic animal models of Alzheimer's disease, which develop amyloid plaques and/or tau tangles, have been instrumental in the preclinical evaluation of this compound. These models allow for in vivo imaging studies to assess the tracer's ability to detect pathology and to monitor disease progression. While this compound has been used in various transgenic mouse models, it is important to note that some studies have reported a lack of significant binding to tau inclusions in non-AD tauopathy models that do not have co-existing amyloid pathology.[6]

Clinical Development

Following promising preclinical results, this compound entered clinical trials to evaluate its safety and utility as a diagnostic imaging agent in humans. These studies have provided valuable insights into the in vivo distribution of amyloid and tau pathology in various neurodegenerative diseases.

Human PET Imaging

Experimental Protocol: [18F]this compound PET Imaging in Humans

-

Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously to the patient.

-

Image Acquisition: Dynamic PET scans are typically acquired for a duration of 90-120 minutes post-injection.

-

Image Analysis: The acquired PET data is reconstructed and analyzed to generate images of this compound distribution in the brain. Quantitative analysis is often performed using kinetic modeling techniques, such as the Logan graphical analysis, to calculate the distribution volume ratio (DVR). The cerebellum is commonly used as a reference region due to its relatively low levels of amyloid and tau pathology in Alzheimer's disease.[7]

Quantitative Data: this compound PET Imaging in Alzheimer's Disease vs. Healthy Controls

| Brain Region | Alzheimer's Disease (DVR) | Healthy Controls (DVR) |

| Medial Temporal | Significantly Higher | Lower |

| Lateral Temporal | Significantly Higher | Lower |

| Posterior Cingulate | Significantly Higher | Lower |

| Parietal | Significantly Higher | Lower |

| Frontal | Significantly Higher | Lower |

Note: Specific DVR values vary across studies and patient populations.

Clinical Applications and Findings

This compound-PET imaging has been utilized in studies of Alzheimer's disease, mild cognitive impairment (MCI), and chronic traumatic encephalopathy (CTE).[8][9][10]

-

Alzheimer's Disease: Studies have consistently shown increased this compound binding in the brains of individuals with Alzheimer's disease compared to healthy controls, with the distribution of the tracer correlating with the known neuropathological staging of the disease.[4]

-

Mild Cognitive Impairment: Elevated this compound binding has been observed in individuals with MCI, suggesting its potential as an early diagnostic marker.[9]

-

Chronic Traumatic Encephalopathy: this compound-PET has been used to visualize in vivo tau pathology in former athletes with suspected CTE.[8] However, it is important to note that this compound binds to both amyloid and tau, and the specific contribution of each to the signal in CTE is an area of ongoing research.[8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of this compound from synthesis to clinical application.

Caption: Simplified mechanism of this compound for PET imaging of proteinopathies.

Conclusion

This compound was a foundational tool in the evolution of molecular imaging for neurodegenerative diseases. Its ability to bind to both amyloid-beta plaques and tau tangles provided the first in vivo glimpse into the complex proteinopathies underlying conditions like Alzheimer's disease. While more specific tracers for both amyloid and tau have since been developed, the early research and development of this compound laid the critical groundwork for the entire field. The methodologies and findings from the initial this compound studies continue to inform the development of next-generation imaging agents and our understanding of the pathophysiology of neurodegenerative disorders.

References

- 1. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. photonics.com [photonics.com]

- 4. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Imaging of tau pathology in a tauopathy mouse model and in Alzheimer patients compared to normal controls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic traumatic encephalopathy - Wikipedia [en.wikipedia.org]

- 9. auntminnie.com [auntminnie.com]

- 10. scitechdaily.com [scitechdaily.com]

FDDNP as a Biomarker for Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

--INVALID-LINK-- ([18F]FDDNP) is a pioneering positron emission tomography (PET) radiotracer that has played a crucial role in the in vivo visualization of neuropathology in neurodegenerative diseases, particularly Alzheimer's disease (AD).[1] Its unique property lies in its ability to bind to both amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the two hallmark pathological features of AD.[1][2] This dual-binding capability distinguishes it from other tracers that are specific to either Aβ or tau.[1] This technical guide provides an in-depth overview of [18F]this compound as a biomarker, focusing on quantitative data, experimental protocols, and the underlying molecular interactions.

Quantitative Data on [18F]this compound Binding

The utility of [18F]this compound as a biomarker is underpinned by its binding characteristics to Aβ and tau aggregates. The following tables summarize key quantitative data from various studies, providing a comparative overview of its performance.

| Target | Binding Affinity (Kd) | Bmax/Kd Ratio | Reference |

| Aβ42 fibrils | 5.5 nM | ~0.05 | [3] |

| K18ΔK280 tau fibrils | 37 nM | ~0.06 | [3] |

| Aβ1-40 fibrils | ~85 nM | Not Reported | [4] |

Table 1: In Vitro Binding Characteristics of [18F]this compound. This table presents the binding affinity (Kd) and the ratio of maximum binding sites to binding affinity (Bmax/Kd) of [18F]this compound for synthetic amyloid-beta and tau fibrils. A lower Kd value indicates a higher binding affinity.

| Patient Group | Global Cortical Binding Potential (BPND) | Brain Region with Highest Binding | Reference |

| Alzheimer's Disease (AD) | Significantly higher than controls | Medial Temporal Lobe | [5] |

| Mild Cognitive Impairment (MCI) | Intermediate between AD and controls | Widespread distribution | [5] |

| Healthy Controls (HC) | Baseline levels | Not specified | [5] |

| Parkinson's Disease with Dementia (PDD) | Higher than PD without dementia | Lateral Temporal Regions | [6] |

Table 2: In Vivo [18F]this compound Binding Potential in Different Patient Cohorts. This table summarizes the global cortical binding potential (BPND), a measure of specific tracer binding in the brain, across various patient populations compared to healthy controls.

| Tracer | Target | Correlation with Cognitive Decline | Key Differentiator | Reference |

| [18F]this compound | Aβ plaques and Tau tangles | Correlates with progression of cognitive decline, particularly in frontal and posterior cingulate areas.[7] | Binds to both pathologies; high binding in the medial temporal lobe.[1][5] | [1][5][7] |

| [11C]PIB | Aβ plaques | Changes in global binding correlate with changes in Mini-Mental State Examination (MMSE) scores.[8] | High specificity for Aβ plaques; shows a bimodal distribution in MCI patients.[5] | [5][8] |

| [18F]Florbetapir | Aβ plaques | Used for detection of cortical fibrillary Aβ plaques.[9] | Higher white matter uptake compared to [11C]PIB.[10] | [9][10] |

| [18F]Flortaucipir | Tau tangles | Approved for evaluating the distribution and density of aggregated NFTs.[9] | Specific for tau pathology.[9] | [9] |

Table 3: Comparison of [18F]this compound with Other Neuroimaging Biomarkers. This table provides a comparative overview of [18F]this compound and other commonly used PET tracers for neurodegenerative diseases, highlighting their primary targets and correlation with cognitive decline.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of [18F]this compound-PET imaging in research and clinical settings.

Synthesis and Radiolabeling of [18F]this compound

The synthesis of the precursor molecule and subsequent radiolabeling with fluorine-18 is a multi-step process that requires specialized radiochemistry facilities. The general procedure involves the nucleophilic substitution of a suitable leaving group on the precursor molecule with [18F]fluoride. This is followed by purification of the final product, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity and specific activity.

[18F]this compound-PET Imaging Protocol

A standardized imaging protocol is essential for acquiring high-quality and quantifiable data.

-

Participant Preparation:

-

Participants should fast for at least 4-6 hours prior to the scan to minimize any potential metabolic interference.

-

Informed consent must be obtained from all participants.

-

A neurological and neuropsychological evaluation is typically performed at baseline.[11]

-

-

Radiotracer Administration:

-

An intravenous (IV) line is inserted for the injection of the radiotracer.

-

A standard dose of [18F]this compound is administered intravenously.

-

-

PET Scan Acquisition:

-

Image Reconstruction and Analysis:

-

The acquired PET data is reconstructed into 3D images.

-

Anatomical co-registration with a structural magnetic resonance imaging (MRI) or computed tomography (CT) scan is performed to accurately delineate brain regions of interest (ROIs).[11]

-

Quantification:

-

Reference Region: The cerebellum or subcortical white matter is commonly used as a reference region, as these areas are considered to have minimal specific binding of [18F]this compound.[13][14]

-

Kinetic Modeling: Parametric images of the binding potential (BPND) are generated using kinetic models such as the simplified reference tissue model (SRTM) or Logan graphical analysis.[12][13][14] BPND reflects the ratio of specific to non-displaceable tracer binding at equilibrium.

-

Standardized Uptake Value Ratio (SUVR): In some cases, a simpler semi-quantitative measure, the SUVR, is calculated by dividing the tracer uptake in a target ROI by the uptake in the reference region.

-

-

Visualizing Molecular and Experimental Pathways

Pathological Cascade in Alzheimer's Disease

Caption: Interplay of Amyloid-β and Tau in AD pathogenesis.

[18F]this compound-PET Experimental Workflow

Caption: Workflow of a typical [18F]this compound-PET study.

Logical Relationship of this compound Binding to Neurodegeneration

Caption: Predictive value of this compound binding in neurodegeneration.

Discussion and Future Directions

[18F]this compound has been instrumental in advancing our understanding of the spatial and temporal progression of amyloid and tau pathologies in the living human brain. Its ability to detect these pathologies early, even before the onset of significant symptoms, highlights its potential as a predictive biomarker for cognitive decline.[7][15] Longitudinal studies have shown that increases in this compound binding over time correlate with the progression of cognitive impairment.[7]

However, the dual-binding nature of [18F]this compound can also be a limitation, as it does not differentiate between Aβ and tau pathologies. This has led to the development of more specific second-generation tau tracers.[3] Nevertheless, [18F]this compound's sensitivity to both pathologies may offer a more holistic view of the overall neuropathological burden. Future research may focus on multi-tracer studies, combining [18F]this compound with specific Aβ and tau tracers, to dissect the relative contributions of each pathology to neurodegeneration. Furthermore, the use of [18F]this compound in clinical trials for disease-modifying therapies can help in patient stratification and in monitoring treatment efficacy.[7]

Conclusion

[18F]this compound remains a valuable tool in the armamentarium of neuroimaging biomarkers for neurodegenerative diseases. Its unique ability to visualize both amyloid plaques and neurofibrillary tangles provides a comprehensive assessment of the core pathologies of Alzheimer's disease and other tauopathies. The quantitative data and standardized protocols outlined in this guide are intended to support researchers and clinicians in leveraging the full potential of [18F]this compound-PET for advancing our understanding and treatment of these devastating disorders.

References

- 1. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of the amyloid imaging tracer this compound with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Cross-Sectional and Longitudinal Cognitive Correlates of this compound PET and CSF Amyloid-β and Tau in Parkinson's Disease1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scitechdaily.com [scitechdaily.com]

- 8. Longitudinal imaging of Alzheimer pathology using [11C]PIB, [18F]this compound and [18F]FDG PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating Alzheimer Disease With Flortaucipir and Florbetapir PET: A Clinical Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amyloid imaging in Alzheimer's disease: comparison of Florbetapir and Pittsburgh Compound-B PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Protocol for Visualizing Brain Proteinopathies to Assist in the Diagnosis of Persons With Suspected CTE and AD | MedPath [trial.medpath.com]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Positron Emission Tomography of Brain β-Amyloid and Tau Levels in Adults With Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. auntminnie.com [auntminnie.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to [ 18 F]FDDNP in Alzheimer's Disease Research

Introduction

2-(1-{6-[(2-[ 18 F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, abbreviated as [ 18 F]this compound, is a pioneering positron emission tomography (PET) molecular imaging probe developed for the in vivo visualization of hallmark neuropathologies of Alzheimer's disease (AD).[1] Unlike other tracers that are highly specific to amyloid-β (Aβ) plaques, [ 18 F]this compound possesses the unique characteristic of binding to both Aβ plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] This dual-binding capability allows it to provide a broader pathological signature of AD.

Post-mortem studies have consistently shown that the density and distribution of NFTs correlate more strongly with cognitive decline and neuronal loss than Aβ plaques.[1] Consequently, [ 18 F]this compound's ability to detect tau pathology, particularly in crucial regions like the hippocampus, offers a significant advantage in tracking disease progression and assessing the efficacy of therapeutic interventions.[1] This guide provides a comprehensive technical overview of [ 18 F]this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing core concepts for researchers in the field.

Mechanism of Action and Binding Characteristics

[ 18 F]this compound is a neutral, lipophilic molecule derived from the fluorescent dye DDNP, which allows it to readily cross the blood-brain barrier.[4] Its mechanism of action is based on its ability to intercalate into the β-sheet structures characteristic of both amyloid plaques and neurofibrillary tangles. This binding is quantifiable via PET imaging, providing a measure of the total plaque and tangle burden in specific brain regions.

While it binds to both pathologies, its affinity for each varies. In vitro studies have provided quantitative measures of its binding affinity.

Data Presentation: Binding Affinities and Comparative Data

Table 1: In Vitro Binding Affinities of this compound and Comparators

| Radioligand | Preparation | Binding Affinity (K i or K d in nM) | Reference |

|---|---|---|---|

| [ 3 H]this compound | Aβ (1-40) peptide fibrils | 85.0 ± 2.0 | [5] |

| [ 3 H]PIB | Aβ (1-40) peptide fibrils | 8.5 ± 1.3 | [5] |

| cDDNP (analog) | Aβ aggregates | 0.01 | [4] |

| t-butyl-FDDNP (analog) | Aβ aggregates | 520 |[4] |

Table 2: Longitudinal [ 18 F]this compound PET Binding Potential (BP ND ) in Human Subjects Data represents mean ± standard deviation. Follow-up was ~2.5 years after baseline.

| Subject Group | Global Cortical BP ND (Baseline) | Global Cortical BP ND (Follow-up) | P-value (Change over time) | Reference |

|---|---|---|---|---|

| Healthy Controls (n=11) | 0.058 ± 0.034 | 0.060 ± 0.035 | 0.764 | [6] |

| MCI Patients (n=12) | 0.058 ± 0.034 | 0.060 ± 0.035 | 0.764 | [6] |

| AD Patients (n=7) | 0.058 ± 0.034 | 0.060 ± 0.035 | 0.764 | [6] |

Note: While global BP ND did not show significant longitudinal change in this study, regional increases in binding have been correlated with cognitive decline.[2][6]

Table 3: Correlation of Regional [ 18 F]this compound Binding (DVR) Changes with Neuropsychological Scores Data from a 2-year longitudinal study. An increase in DVR was inversely correlated with test performance.

| Neuropsychological Test | Key Brain Regions | Model Fit (r²) | P-value | Reference |

|---|---|---|---|---|

| WAIS-III Block Design | Frontal Lobe, Lower Temporal, Posterior Cingulate | 0.87 | <0.001 | [7] |

| Boston Naming Test | Upper Parietal, Lower Temporal, Medial Temporal | 0.65 | 0.011 | [7] |

| WAIS-III Digit Symbol | Occipital-Parietal, Posterior Cingulate, Lower Temporal | 0.67 | 0.015 | [7] |

| MMSE | Upper Parietal, Posterior Temporal | 0.80 | <0.001 |[7] |

Visualization: Alzheimer's Pathological Cascade Imaged by this compound

Caption: Pathological cascade in Alzheimer's disease visualized by [18F]this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline standardized protocols for key experiments involving [ 18 F]this compound.

Radiosynthesis of [ 18 F]this compound

This protocol describes a high-yield, automated synthesis of [ 18 F]this compound.[8]

-

Precursor Preparation: The tosyloxy precursor, 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs), is required.

-

[ 18 F]Fluoride Production: Produce [ 18 F]fluoride via the 18 O(p,n) 18 F nuclear reaction in a cyclotron. Trap the aqueous [ 18 F]fluoride on an anion-exchange resin.

-

Elution: Elute the [ 18 F]fluoride from the resin into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.

-

Azeotropic Drying: Remove water from the [ 18 F]KF/Kryptofix complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

-

Radiofluorination: Add the DDNPTs precursor (typically 1-3 mg) dissolved in dry acetonitrile to the dried [ 18 F]KF/Kryptofix complex.

-

Reaction: Seal the reaction vessel and heat to 100-120°C for 10-20 minutes.

-

Purification: After cooling, dilute the reaction mixture and purify using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [ 18 F]this compound peak.

-

Formulation: The collected HPLC fraction containing [ 18 F]this compound is passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water, and the final product is eluted with ethanol and diluted with sterile saline for injection.

-

Quality Control: Perform analytical HPLC to confirm radiochemical purity (>99%) and determine specific activity (typically 4-8 Ci/µmol at end of synthesis).[8]

Visualization: [ 18 F]this compound Radiosynthesis Workflow

Caption: Automated radiosynthesis workflow for producing injectable [18F]this compound.

In Vivo [ 18 F]this compound PET Imaging Protocol

This protocol is a synthesis of methods reported in longitudinal human studies.[6][7][9]

-

Subject Preparation: Subjects should fast for at least 4 hours prior to the scan. A catheter is placed in an antecubital vein for tracer injection.

-

Anatomical Imaging: Acquire a high-resolution T1-weighted Magnetic Resonance Imaging (MRI) scan for each subject. This scan is essential for anatomical co-registration and region of interest (ROI) definition.[7][9]

-

Tracer Administration: Administer a bolus injection of [ 18 F]this compound (typically 370 MBq or 10 mCi).

-

Dynamic PET Scan Acquisition: Begin a dynamic PET scan immediately following injection. Acquire data in a series of time frames for a total of 90-125 minutes.[6][7] A typical framing protocol might be: 6 x 30s, 8 x 1min, 3 x 3min, 14 x 5min.

-

Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM), correcting for attenuation, scatter, and decay.

-

Image Processing:

-

Co-register the dynamic PET frames to correct for subject motion.

-

Co-register the mean PET image to the subject's T1-weighted MRI.

-

Define ROIs on the MRI, including cortical regions (frontal, temporal, parietal, posterior cingulate) and a reference region (cerebellar cortex).

-

-

Kinetic Modeling:

-

Generate time-activity curves (TACs) for each ROI.

-

Use a simplified reference tissue model (SRTM) or Logan graphical analysis with the cerebellar cortex as the reference region to generate parametric images of binding potential (BP ND ) or distribution volume ratio (DVR).[6][7] These values represent the specific binding of the tracer.

-

-

Statistical Analysis: Correlate regional BP ND or DVR values with clinical data, such as neuropsychological test scores, to assess the relationship between pathology and cognitive function.

In Vitro Autoradiography and Binding Assays

This protocol outlines methods for assessing [ 18 F]this compound binding on post-mortem brain tissue and synthetic amyloid fibrils.[5]

A. Autoradiography on Human Brain Tissue

-

Tissue Preparation: Use cryosectioned (10-20 µm thickness) unfixed post-mortem human brain tissue sections from AD-confirmed cases and controls. Mount sections on glass slides.

-

Incubation: Incubate slides with a solution containing a low nanomolar concentration of radiolabeled this compound (e.g., [ 3 H]this compound or [ 18 F]this compound) in a suitable buffer (e.g., phosphate-buffered saline) for 60-90 minutes at room temperature.

-

Non-specific Binding: For a parallel set of slides, include a high concentration of a competing compound (e.g., non-radioactive this compound or Thioflavin T at 50 µM) in the incubation solution to determine non-specific binding.[5]

-

Washing: Wash the slides in buffer to remove unbound radioligand, followed by a quick rinse in distilled water.

-

Imaging: Appose the dried slides to a phosphor imaging plate or autoradiographic film for a duration determined by the isotope's activity.

-

Analysis: Quantify the signal intensity in different brain regions and compare total binding to non-specific binding to determine the specific binding signal. Correlate with subsequent immunohistochemical staining for Aβ and tau on adjacent sections.

B. Radioligand Binding Assay with Aβ Fibrils

-

Fibril Preparation: Synthesize Aβ(1-40) or Aβ(1-42) fibrils by incubating the peptide solution (e.g., 222 µM in Tris-HCl buffer) at 37°C with agitation for 24-48 hours.[10]

-

Assay Setup: In a multi-well plate, combine a fixed concentration of pre-formed Aβ fibrils (e.g., 500 nM) with increasing concentrations of radiolabeled this compound.[5]

-

Incubation: Incubate the mixture for 2-3 hours at room temperature to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity trapped on the filter using a scintillation counter.

-

Data Analysis: Perform saturation binding analysis using non-linear regression to determine the binding affinity (K d ) and maximum binding capacity (B max ).

Logical Relationships and Predictive Value

A key strength of [ 18 F]this compound-PET imaging is its demonstrated ability to predict future cognitive decline. Longitudinal studies have established a clear relationship: higher this compound binding at baseline, and increases in binding over time, are significantly correlated with worsening performance on cognitive tests.[2]

Visualization: this compound Binding as a Predictor of Cognitive Decline

Caption: Logical relationship between this compound binding and cognitive decline.

Conclusion

[ 18 F]this compound remains a valuable tool in the armamentarium of Alzheimer's disease research. Its unique ability to image both amyloid and tau pathologies provides a comprehensive in vivo snapshot of the disease's molecular landscape.[1] While tracers with higher specificity for individual pathologies have since been developed, the data from longitudinal [ 18 F]this compound studies have been instrumental in establishing the link between the accumulation of protein aggregates and the progression of clinical symptoms.[2] The protocols and data summarized in this guide serve as a technical resource for researchers aiming to leverage this important imaging biomarker in preclinical and clinical studies, contributing to the broader effort to develop effective diagnostics and treatments for Alzheimer's disease.

References

- 1. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scitechdaily.com [scitechdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of the amyloid imaging tracer this compound with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]this compound) ready for animal or human administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Understanding FDDNP PET Scan Results: A Technical Guide for Researchers

This guide provides an in-depth overview of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}-ethylidene)malononitrile (FDDNP) Positron Emission Tomography (PET) scans for researchers, scientists, and professionals in drug development. This compound is a PET molecular imaging probe designed to visualize key neuropathologies associated with neurodegenerative diseases in living humans.

Molecular Binding Characteristics of this compound

[18F]this compound is a unique radiotracer because it binds to both beta-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, the two primary neuropathological hallmarks of Alzheimer's disease (AD).[1][2] This dual-binding capability distinguishes it from other tracers that are specific to amyloid plaques, such as Pittsburgh Compound-B (PIB).[3] The ability to visualize tau pathology is particularly significant, as the density of NFTs correlates more closely with disease severity and neuronal loss in AD than amyloid plaque burden.[1][4]

Studies have shown that while both this compound and PIB binding are increased in the neocortical areas of AD patients, this compound shows uniquely high binding in the medial temporal lobe, a region known for early and significant tau pathology accumulation.[2][5] In vitro binding assays using synthetic Aβ(1-40) fibrils have determined a dissociation constant (Kd) of 85.0 ± 2.1 nM for this compound, indicating its affinity for amyloid aggregates.[5] Its ability to bind to tau aggregates has also been leveraged in the study of other tauopathies, including Chronic Traumatic Encephalopathy (CTE) and Progressive Supranuclear Palsy (PSP).[6][7][8]

Caption: Molecular binding targets of the [18F]this compound PET tracer.

Experimental Protocols for this compound PET Imaging

A typical experimental workflow for an this compound PET study involves participant screening, radiotracer administration, image acquisition, and subsequent processing and analysis. The protocol aims to ensure patient safety and generate high-quality, quantifiable imaging data.

Participant Preparation and Screening: Participants undergo a thorough evaluation, including neurological and neuropsychological assessments, to establish a clinical diagnosis (e.g., healthy control, Mild Cognitive Impairment (MCI), or dementia).[9] Contraindications for MRI scans, often performed for anatomical co-registration, are checked; a CT scan may be used as an alternative.[9]

Radiotracer Administration and Image Acquisition: A sterile solution of [18F]this compound is administered intravenously. Dynamic PET scanning is then performed to measure the tracer's uptake and washout from the brain over time. This allows for the kinetic modeling required for quantitative analysis.

Image Processing and Analysis: The raw PET data undergoes several processing steps. These include motion correction to account for patient movement and co-registration with the individual's anatomical MRI or CT scan to accurately define brain regions of interest (ROIs).[10] Parametric images representing tracer binding are then generated using kinetic models, such as the simplified reference tissue model (SRTM).[3] This method uses a reference region, an area of the brain with minimal specific binding (e.g., cerebellum or subcortical white matter), to quantify the specific binding in target regions.[3][11]

Caption: General experimental workflow for a clinical this compound PET study.

Quantitative Data Analysis

The primary goal of quantitative analysis is to derive measures that reflect the density of Aβ plaques and NFTs in specific brain regions. The most common outcome measures are the Distribution Volume Ratio (DVR) and the Binding Potential (BPND).

Reference Region Selection: The choice of a reference region is critical for accurate quantification. The cerebellum has been traditionally used; however, some studies suggest that subcortical white matter may also serve as a suitable reference region, potentially offering lower variability in efflux rate constants (k'2) between subject groups.[11]

Kinetic Modeling: Parametric images of DVR or BPND are generated by applying kinetic models, such as the Logan graphical analysis or a basis-function implementation of the simplified reference tissue model.[3][11] These models use the time-activity curves from both the target and reference regions to calculate the binding measure voxel by voxel.

Caption: Workflow for quantitative analysis of this compound PET data.

Interpretation of this compound PET Scan Results

Quantitative this compound PET data allows for the differentiation between diagnostic groups and the prediction of cognitive decline.

Comparative Binding in AD, MCI, and Controls

Studies comparing this compound to the amyloid-specific tracer 11C-PIB have provided valuable insights. While both tracers can distinguish AD patients from healthy controls on a group level, their binding patterns differ, suggesting they measure related but distinct aspects of AD neuropathology.[3] this compound uptake is significantly higher in AD patients than in controls, while individuals with MCI often show intermediate binding levels.[3][12]

| Diagnostic Group | Average Global Cortical BPND (11C-PIB) | Notes on 18F-FDDNP Binding |

| Alzheimer's Disease (AD) | 0.85 ± 0.10 | Significantly higher than controls.[3] |

| Mild Cognitive Impairment (MCI) | 0.28 ± 0.29 | Intermediate between AD and controls; more widespread distribution than PIB.[3] |

| Healthy Controls (HC) | 0.11 ± 0.15 | Lowest binding levels.[3] |

| Source: Data extracted from a direct comparative study between 11C-PIB and 18F-FDDNP.[3] |

Regional Binding Patterns

Regional analysis reveals distinct patterns. For this compound, the highest binding values across all groups (Control, MCI, and AD) are typically found in the medial temporal lobe.[3] In AD patients, this compound binding progressively increases from the medial temporal cortices toward the lateral temporal and parietal regions, and eventually the frontal cortex, a pattern that correlates with cognitive decline as measured by the Mini-Mental State Examination (MMSE).[10] This progression aligns with the known neuropathological staging of AD.[10]

Predicting Cognitive Decline

Longitudinal studies have demonstrated the predictive power of this compound PET. Higher initial this compound binding in brain regions like the frontal and parietal lobes in individuals with MCI is a strong predictor of conversion to a clinical diagnosis of Alzheimer's disease over a two-year period.[12][13] Furthermore, increases in this compound binding over time in the frontal and posterior cingulate areas correlate with the progression of clinical symptoms in both MCI and cognitively normal individuals.[12]

| Brain Region with Increased this compound Binding | Associated Outcome |

| Frontal & Parietal Lobes (at baseline in MCI) | Greatest accuracy in identifying individuals who developed AD after two years.[13] |

| Frontal, Posterior Cingulate, Global Areas (longitudinal increase) | Correlated with progression of cognitive decline over two years.[12] |

| Lateral & Medial Temporal, Cingulate Areas | Showed significantly higher rates of this compound signal increase with declining MMSE scores.[10] |

| Source: Data synthesized from longitudinal this compound PET studies.[10][12][13] |

Application in Other Neurodegenerative Diseases

This compound PET has also been used to investigate tau pathology in other neurodegenerative conditions. In studies of retired football players with cognitive and mood symptoms, this compound PET revealed abnormal tau protein deposits in a pattern consistent with Chronic Traumatic Encephalopathy (CTE), which differed from the patterns observed in AD and healthy controls.[7] Specifically, higher levels of this compound were found in the amygdala and subcortical regions of the brain in these athletes.[7]

References

- 1. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of the amyloid imaging tracer this compound with hallmark Alzheimer's disease pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chronic traumatic encephalopathy - Wikipedia [en.wikipedia.org]

- 7. auntminnie.com [auntminnie.com]

- 8. Progressive supranuclear palsy - Wikipedia [en.wikipedia.org]

- 9. This compound Protocol for Visualizing Brain Proteinopathies to Assist in the Diagnosis of Persons With Suspected CTE and AD | MedPath [trial.medpath.com]

- 10. This compound Binding Using MR Derived Cortical Surface Maps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of [18F]this compound PET using subcortical white matter as reference region [escholarship.org]

- 12. scitechdaily.com [scitechdaily.com]

- 13. auntminnie.com [auntminnie.com]

Methodological & Application

Application Notes and Protocols for FDDNP PET Imaging in Human Subjects

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a positron emission tomography (PET) radiotracer utilized for the in vivo imaging of both β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs), the key neuropathological hallmarks of Alzheimer's disease (AD). Its unique ability to bind to both pathologies makes it a valuable tool in the differential diagnosis of neurodegenerative diseases, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. This document provides detailed protocols for the use of [18F]this compound PET imaging in human subjects, from radiotracer synthesis to data analysis, to ensure standardized and high-quality data acquisition for clinical research.

I. Radiosynthesis of [18F]this compound

The radiosynthesis of [18F]this compound is typically performed via a nucleophilic substitution reaction on a precursor molecule. An automated synthesis approach is preferred for its reliability and high yield.

Experimental Protocol: Automated Radiosynthesis

-

[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

[18F]Fluoride Trapping and Elution: Trap the [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into the reaction vessel using a solution of potassium carbonate/Kryptofix 2.2.2.

-

Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile.

-

Radiolabeling Reaction: Add the precursor, 2-(1-{6-[(2-tosyloxyoethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile, dissolved in acetonitrile to the dried [18F]fluoride. Heat the reaction mixture at 90°C for 15 minutes.

-

Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: Collect the [18F]this compound fraction and reformulate it in a sterile solution, typically containing ethanol and sodium chloride, for intravenous injection.

-

Quality Control: Perform quality control tests to ensure radiochemical purity (>98%), specific activity, sterility, and absence of pyrogens and residual solvents, in accordance with pharmacopoeia standards.

Quantitative Data: Radiosynthesis

| Parameter | Typical Value |

| Radiochemical Yield (decay-corrected) | 15 ± 3% |

| Radiochemical Purity | >98% |

| Specific Activity at End of Synthesis | 164 ± 25 GBq/µmol |

Table based on data from an automated synthesis method using a commercial [18F]FDG unit.

II. Subject Preparation

Proper subject preparation is crucial for obtaining high-quality PET images.

Experimental Protocol: Subject Preparation

-

Informed Consent: Obtain written informed consent from the participant or their legal representative.

-

Medical History: Record a thorough medical history, including any neurological or psychiatric disorders.

-

Fasting: While fasting is required for [18F]FDG PET scans, it is not necessary for amyloid and tau PET imaging, including [18F]this compound.

-

Hydration: Encourage the subject to be well-hydrated before the scan.

-

Pre-injection Environment: For at least 30 minutes prior to radiotracer injection, the subject should rest in a quiet, dimly lit room to minimize synaptic activity and its potential influence on tracer distribution. The subject should remain awake with their eyes open.

-

Intravenous Access: Place an intravenous catheter for the administration of the radiotracer.

III. Image Acquisition

Dynamic PET imaging is performed to capture the kinetic profile of [18F]this compound in the brain.

Experimental Protocol: Image Acquisition

-

Patient Positioning: Position the subject comfortably on the PET scanner bed with their head stabilized using a head holder to minimize motion.

-

Transmission Scan: Perform a transmission scan (typically 20 minutes) using ⁶⁸Ge rod sources for attenuation correction.

-

Radiotracer Injection: Administer a bolus injection of [18F]this compound intravenously.

-

Dynamic Emission Scan: Immediately following the injection, begin a dynamic emission scan in 3D acquisition mode for a total of 125 minutes.

-

Post-scan Instructions: After the scan, encourage the subject to drink fluids and void frequently to minimize radiation exposure to the bladder.

Quantitative Data: Image Acquisition

| Parameter | Typical Value/Setting |

| Injected Dose | 382.2 ± 27.6 MBq |

| Acquisition Mode | 3D Dynamic |

| Total Scan Duration | 125 minutes |

| Transmission Scan Duration | 20 minutes |

| Dynamic Framing Protocol | 6 x 30s, 4 x 3min, 5 x 10min, 3 x 20min |

Table based on a typical this compound PET imaging protocol.

IV. Image Processing and Analysis

Quantitative analysis of dynamic [18F]this compound PET data is essential for deriving meaningful outcome measures.

Experimental Protocol: Image Processing and Analysis

-

Image Reconstruction: Reconstruct the dynamic PET data into a series of time-framed images. Apply corrections for attenuation, scatter, and radioactive decay. Filtered backprojection with a Hann filter is a commonly used reconstruction algorithm.

-

Motion Correction: Apply a retrospective motion correction algorithm to the dynamic images to minimize artifacts due to subject movement during the long scan.

-

Co-registration: Co-register the PET images with the subject's structural magnetic resonance imaging (MRI) scan to facilitate accurate anatomical localization.

-

Region of Interest (ROI) Definition: Define regions of interest on the co-registered MRI. Key ROIs for [18F]this compound imaging include the medial and lateral temporal lobes, posterior cingulate, parietal, and frontal regions. The cerebellum or subcortical white matter is typically used as a reference region.

-

Time-Activity Curve (TAC) Generation: Generate time-activity curves for each ROI by plotting the average radioactivity concentration within the ROI against time.

-

Kinetic Modeling: Apply a kinetic model to the TACs to estimate the distribution volume ratio (DVR), which reflects the binding potential of the tracer. The Logan graphical analysis is the most commonly used method for [18F]this compound, with the simplified reference tissue model (SRTM) also being a viable option.

-

Parametric Image Generation: Generate parametric images of the DVR on a voxel-by-voxel basis for visual assessment of tracer binding throughout the brain.

Software for Image Analysis:

A variety of software packages are available for PET image processing and analysis, including:

-

PMOD: A comprehensive software for image analysis in biomedical research.

-

SPM (Statistical Parametric Mapping): A widely used software package for the analysis of brain imaging data.

-

AMIDE (A Medical Image Data Examiner): A free tool for viewing, analyzing, and registering medical imaging data.

-

NiftyPET: A Python-based platform for high-throughput PET image reconstruction and analysis.

V. Safety and Radiation Dosimetry

Quantitative Data: Radiation Dosimetry for [¹⁸F]FNDP (as a reference)

| Organ | Absorbed Dose (mSv/MBq) |

| Gallbladder | 0.081 ± 0.024 |

| Liver | 0.077 ± 0.018 |

| Kidneys | 0.063 ± 0.006 |

| Effective Dose | 0.020 ± 0.003 |

Table based on data for [¹⁸F]FNDP, a different ¹⁸F-based PET radiotracer.

Visualizations

Application Notes and Protocols: Step-by-Step Synthesis of [18F]FDDNP for Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a crucial positron emission tomography (PET) molecular imaging probe utilized for the in-vivo visualization of amyloid plaques and neurofibrillary tangles, which are pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1][2][3] Its ability to cross the blood-brain barrier and bind to these protein aggregates makes it an invaluable tool in preclinical research for studying disease progression and evaluating potential therapeutic interventions.[4][5] This document provides a detailed protocol for the synthesis, purification, and quality control of [18F]this compound for use in preclinical studies.

Synthesis of [18F]this compound

The synthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a precursor molecule. The most common method involves the radiofluorination of a tosyloxy precursor, 2-{--INVALID-LINK--amino}ethyl-4-methylbenzenesulfonate (DDNPTs).[1][6]

Synthesis Workflow

References

- 1. High-yield, automated radiosynthesis of 2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([18F]this compound) ready for animal or human administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. radiopaedia.org [radiopaedia.org]

- 3. The merits of this compound-PET imaging in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitechdaily.com [scitechdaily.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for FDDNP In Vitro Binding Assay for Protein Aggregates

For Researchers, Scientists, and Drug Development Professionals

Introduction

[FDDNP] (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a fluorescent and radiolabeled molecular probe that has been instrumental in the study of proteinopathies, particularly Alzheimer's disease and other neurodegenerative disorders. Its ability to bind to β-sheet-rich structures allows for the detection and quantification of various protein aggregates, including amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of tau protein, and α-synuclein fibrils. In vitro binding assays using this compound are crucial for characterizing the binding affinity and specificity of this compound and for screening potential therapeutic agents that may inhibit or disrupt the formation of these pathological aggregates.

These application notes provide an overview of the principles and methodologies for conducting this compound in vitro binding assays for protein aggregates. Detailed protocols for both radioligand and fluorescence-based assays are presented, along with a compilation of reported binding data and visualizations of the experimental workflows.

Principles of this compound In Vitro Binding Assays

This compound binding assays are designed to measure the interaction between this compound and pre-formed protein aggregates in a controlled in vitro environment. The fundamental principle involves incubating this compound with a preparation of aggregated protein and then quantifying the amount of this compound that has bound to the aggregates. This can be achieved through two primary methods:

-

Radioligand Binding Assay: This method utilizes radiolabeled this compound (e.g., [3H]this compound or [18F]this compound). The assay measures the radioactivity associated with the protein aggregates after separation from the unbound this compound. This technique is highly sensitive and allows for the determination of binding affinity (Kd) and the density of binding sites (Bmax). Competition assays, where a constant concentration of radiolabeled this compound is incubated with increasing concentrations of a non-radiolabeled competitor compound, can be used to determine the binding affinity (Ki) of the competitor.

-

Fluorescence Binding Assay: this compound is an intrinsically fluorescent molecule. Its fluorescence properties, such as intensity and emission spectrum, can change upon binding to protein aggregates. This change can be measured using a fluorometer or a microplate reader. This method is generally less sensitive than the radioligand assay but is non-radioactive, often simpler to perform, and can be adapted for high-throughput screening.

Applications in Research and Drug Development

-

Characterization of Novel PET Tracers: Evaluating the binding affinity and specificity of new imaging agents for protein aggregates.

-

High-Throughput Screening of Inhibitors: Screening compound libraries for molecules that inhibit the binding of this compound to protein aggregates, suggesting a potential therapeutic mechanism.

-

Understanding Disease Mechanisms: Investigating the binding characteristics of this compound to different strains or morphologies of protein aggregates.

-

Quality Control of Aggregate Preparations: Assessing the presence and quantity of β-sheet structures in in vitro preparations of protein fibrils.

Data Presentation: Quantitative Binding Data for this compound

The following tables summarize the reported in vitro binding affinities of this compound for various protein aggregates. These values can vary depending on the specific experimental conditions, such as the morphology of the aggregates and the assay methodology used.

| Protein Aggregate | Ligand | Binding Affinity (Ki in nM) | Reference |

| α-Synuclein Filaments | This compound | 210 |

| Protein Aggregate | Ligand | Binding Affinity (Kd in nM) | Reference |

| Amyloid-β (Aβ) Fibrils | 3H-FDDNP | 85.0 ± 2.0 |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for α-Synuclein Aggregates

This protocol is adapted from methodologies used for characterizing the binding of amyloid imaging agents to in vitro-generated α-synuclein filaments.

Materials:

-

Recombinant human α-synuclein protein

-

[3H]-PIB (Pittsburgh Compound-B) or another suitable radioligand that binds to α-synuclein aggregates

-

Unlabeled this compound

-

Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Thioflavin T (for determination of non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials

-

Scintillation cocktail

-

Filter harvesting apparatus

-

Liquid scintillation counter

Procedure:

-

Preparation of α-Synuclein Aggregates:

-

Prepare a solution of recombinant α-synuclein in an appropriate buffer.

-

Induce aggregation by incubation at 37°C with continuous shaking for several days.

-

Monitor fibril formation using techniques such as Thioflavin T fluorescence assay or transmission electron microscopy.

-

Once mature fibrils are formed, they can be stored at -80°C until use.

-

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled this compound in assay buffer.

-

In a 96-well plate or microcentrifuge tubes, add the following components in triplicate:

-

A fixed concentration of pre-formed α-synuclein fibrils (e.g., 200 nM).

-

A fixed concentration of the radioligand (e.g., [3H]-PIB at a concentration near its Kd).

-

Varying concentrations of unlabeled this compound.

-

For total binding, add assay buffer instead of unlabeled this compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled competitor (e.g., 50 µM Thioflavin T).

-

-

The final assay volume should be consistent across all wells (e.g., 100 µL).

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for 1-2 hours to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the protein-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Fluorescence-Based Binding Assay for Tau Aggregates

This protocol describes a general method for assessing the binding of a fluorescent ligand like this compound to pre-formed tau aggregates.

Materials:

-

Recombinant human tau protein (full-length or a fragment known to aggregate, e.g., K18)

-

Heparin or another inducer of tau aggregation

-

This compound

-

Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Tau Aggregates:

-

Prepare a solution of recombinant tau protein in assay buffer.

-

Add an aggregation inducer (e.g., heparin) to the tau solution.

-

Incubate the mixture at 37°C with gentle agitation for a sufficient time to form aggregates (can range from hours to days).

-

Monitor aggregate formation using a Thioflavin T fluorescence assay.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the following to each well in triplicate:

-

A fixed concentration of pre-formed tau aggregates.

-

Varying concentrations of this compound.

-

For a control, include wells with this compound in assay buffer without tau aggregates to measure background fluorescence.

-

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation and emission wavelengths appropriate for this compound (e.g., excitation ~350-450 nm, emission ~450-550 nm; these should be optimized empirically).

-

-

Data Analysis:

-

Subtract the background fluorescence (this compound alone) from the fluorescence of the wells containing tau aggregates and this compound.

-

Plot the change in fluorescence intensity as a function of the this compound concentration.

-

The resulting curve can be used to determine the dissociation constant (Kd) by fitting the data to a one-site binding model.

-

Visualization of Experimental Workflows

Radioligand Competition Binding Assay Workflow

Application Notes and Protocols for FDDNP Autoradiography on Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FDDNP (2-(1-{6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile) is a fluorescent and radioactive molecular imaging probe that has demonstrated the ability to bind to both β-amyloid (Aβ) plaques and neurofibrillary tangles (NFTs), the key pathological hallmarks of Alzheimer's disease (AD). This dual-binding characteristic makes this compound a valuable tool for in vitro autoradiography studies on brain tissue, allowing for the visualization and quantification of these pathological protein aggregates. Autoradiography with this compound provides a powerful method to investigate the distribution and density of Aβ and tau pathologies in preclinical and post-mortem human brain tissues, aiding in the understanding of disease mechanisms and the evaluation of potential therapeutic interventions. This document provides a detailed protocol for performing in vitro this compound autoradiography on brain tissue sections.

Principles of this compound Autoradiography

In vitro autoradiography is a technique that utilizes a radiolabeled ligand to visualize and quantify its binding to specific targets within a tissue section. In the context of this compound, brain tissue sections are incubated with [18F]this compound or [3H]this compound. The radioligand binds to Aβ plaques and NFTs present in the tissue. After washing away the unbound radioligand, the tissue sections are exposed to a sensitive film or a phosphor imaging screen, which detects the radioactive emissions. The resulting image, or autoradiogram, provides a map of the distribution and density of this compound binding sites, which corresponds to the locations of Aβ and tau pathologies. Quantitative analysis of the autoradiograms allows for the determination of binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Quantitative Data Summary

The binding affinity of this compound for its targets can be quantified to compare different experimental conditions or tissue types. The following table summarizes key quantitative data for this compound binding from in vitro studies.

| Parameter | Value | Target | Comments |

| Kd (high-affinity) | 0.12 nM | Synthetic Aβ(1-40) fibrils | Determined by fluorescence titration. |

| Kd (low-affinity) | 1.86 nM | Synthetic Aβ(1-40) fibrils | Determined by fluorescence titration. |

| Ki | 0.8 nM - 1.9 nM | Aβ(1-40) aggregates | Determined in isosteric displacement studies with this compound analogs. |

Note: Kd (dissociation constant) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Bmax (maximum binding capacity) reflects the density of the target in the tissue. Ki (inhibition constant) is a measure of the affinity of a competing, unlabeled ligand.

Experimental Protocols

This section provides a detailed methodology for performing in vitro this compound autoradiography on brain tissue sections.

Materials and Reagents

-

Radioligand: [18F]this compound or [3H]this compound

-

Brain Tissue: Fresh-frozen human or animal brain sections (10-20 µm thick), mounted on gelatin-coated microscope slides.

-

Buffers and Solutions:

-

Pre-incubation Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Incubation Buffer: PBS with ≤ 1% ethanol (v/v). Note: Higher ethanol concentrations can negatively impact binding affinity.

-

Washing Buffer: Cold PBS (4°C).

-

Final Rinse: Distilled water.

-

-

Equipment:

-

Cryostat for tissue sectioning.

-

Incubation chambers.

-

Coplin jars or staining dishes.

-

Phosphor imaging screen or autoradiography film.

-

Phosphor imager or film developer.

-

Image analysis software.

-

Step-by-Step Protocol

-

Tissue Sectioning:

-

Using a cryostat, cut 10-20 µm thick sections from frozen brain tissue blocks.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

Store the slides at -80°C until use.

-

-

Pre-incubation:

-

On the day of the experiment, bring the slides to room temperature.

-

Place the slides in a slide rack and immerse them in pre-incubation buffer (PBS) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

-

Radioligand Incubation:

-

Prepare the incubation solution by diluting the radiolabeled this compound in the incubation buffer (PBS with ≤ 1% ethanol) to the desired final concentration (e.g., in the low nM range).

-

For determining non-specific binding, prepare a parallel incubation solution containing a high concentration of a competing, non-radiolabeled compound (e.g., 10 µM unlabeled this compound or Thioflavin S).

-

Remove the slides from the pre-incubation buffer and carefully wipe away excess buffer from around the tissue sections.

-

Place the slides in a humidified incubation chamber and cover each tissue section with the incubation solution.

-

Incubate for 60 minutes at room temperature.

-

-

Washing:

-

Aspirate the incubation solution from the slides.

-

Quickly immerse the slides in a large volume of ice-cold washing buffer (PBS).

-